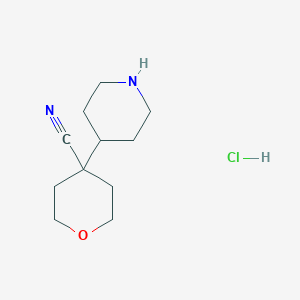

![molecular formula C15H16N4O3S B2429112 N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide CAS No. 899741-30-1](/img/structure/B2429112.png)

N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide, also known as HET0016, is a selective and potent inhibitor of 20-HETE synthesis. 20-HETE is a biologically active eicosanoid that plays a role in various physiological processes such as blood pressure regulation, angiogenesis, and inflammation. HET0016 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, cancer, and other pathological conditions.

Scientific Research Applications

Heterocyclic Synthesis

The compound N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide is relevant in the field of heterocyclic synthesis, where it can be involved in the formation of various heterocyclic derivatives. In particular, enaminonitriles, which share structural similarities with this compound, have been utilized as key intermediates for synthesizing a wide range of heterocyclic compounds including pyrazole, pyridine, and pyrimidine derivatives. These derivatives have been characterized by various spectral methods, highlighting their potential utility in medicinal chemistry and material sciences (Fadda et al., 2012).

Tautomerism and Antibacterial Activity

The study of tautomerism in compounds structurally related to N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide, such as N-substituted 3-amino-5-oxo-4-phenyl-1H-pyrazolo-1-carboxamides, has been conducted. These investigations, using techniques like X-ray crystallography and NMR, have provided insights into the preferred tautomeric forms and their implications for antibacterial activity, offering a path for the design of new antibacterial agents (Kaczor et al., 2013).

Molecular Interactions

The study of molecular interactions in antipyrine-like derivatives related to N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide provides insights into the stabilizing forces in solid-state structures. Research on such derivatives has elucidated the role of hydrogen bonding and π-interactions in the stability and assembly of molecular structures, which can inform the design of molecular materials with tailored properties (Saeed et al., 2020).

Green Chemistry Approaches

Innovative, environmentally friendly synthesis methods have been developed for compounds related to N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide. One notable example is the use of ionic liquids for the synthesis of kojic acid derivatives, demonstrating a move towards more sustainable and eco-friendly chemical syntheses (Li et al., 2013).

properties

IUPAC Name |

N-(2-hydroxyethyl)-N'-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4O3S/c20-7-6-16-14(21)15(22)17-13-11-8-23-9-12(11)18-19(13)10-4-2-1-3-5-10/h1-5,20H,6-9H2,(H,16,21)(H,17,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXUIBQBEDMXHKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C(=O)NCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}furan-3-carboxamide](/img/structure/B2429030.png)

![N-[(4-Thiophen-3-yloxan-4-yl)methyl]pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B2429035.png)

![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/no-structure.png)

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-2-ylmethyl)propanamide](/img/structure/B2429040.png)

![rac-[(1R,3aS,7aS)-hexahydro-1H-furo[3,4-c]pyran-1-yl]methanamine hydrochloride](/img/structure/B2429043.png)

![N-{4-[5-(4-fluorophenyl)-1-(2-methylpropanoyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2429044.png)

![3-(1-(2-(2,4-difluorophenyl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2429045.png)

![2-(3-{[(4-fluorophenyl)sulfonyl]amino}phenoxy)-N-(3-methylbutyl)nicotinamide](/img/structure/B2429046.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2-methylphenyl)oxamide](/img/structure/B2429048.png)

triazin-4-one](/img/structure/B2429050.png)